molecular formula C12H8N2O4S B5598849 2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B5598849
M. Wt: 276.27 g/mol
InChI Key: NTZGKDIIFJJHRR-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that features a thiazole ring and an isoindolinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with an isoindolinecarboxylic acid precursor under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials, including polymers and dyes, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure.

    Isoindolinecarboxylic Acid Derivatives: Compounds such as phthalimide and isoindoline-1,3-dione are structurally related.

Uniqueness

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to the combination of the thiazole ring and isoindolinecarboxylic acid moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-9-7-2-1-6(11(17)18)5-8(7)10(16)14(9)12-13-3-4-19-12/h1-2,5H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZGKDIIFJJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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